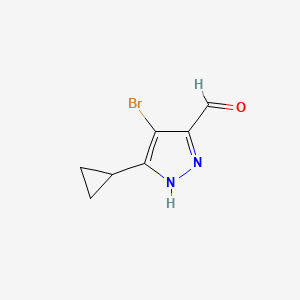![molecular formula C23H17Cl2F3N2O5 B2654742 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005066-28-3](/img/structure/B2654742.png)
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound description includes its molecular formula, molecular weight, and structural formula. For example, a similar compound, “5-(3,4-Dichlorophenyl)furfural”, has a molecular formula of C11H6Cl2O2 .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. For instance, the synthesis of “6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate” derivatives involved a series of reactions and these compounds were reported as antiviral agents .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. For example, the structure of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furaldehyde” was determined using various spectroscopic techniques .Chemical Reactions Analysis
This involves studying the chemical reactions that a compound can undergo. For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, etc. For instance, the compound “3- 5-(4-Chlorophenyl)furan-2-yl acrylic acid” has a melting point of 195-199 °C .Scientific Research Applications
Synthesis and Bioactive Potential
- The synthesis of potentially bioactive compounds has been explored using similar chemical structures. For instance, Abdel Hafez, Ahmed, and Haggag (2001) describe the synthesis of compounds from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan, leading to various derivatives with potential bioactivity (Abdel Hafez, Ahmed, & Haggag, 2001).
Chemical Reactions and Properties
- Research by Alves et al. (2001) on Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans provides insights into the chemical behavior of similar compounds (Alves et al., 2001).
- Karlivan et al. (1996) studied the synthesis and conversions of 5-(3,5-6-trichloro-1,4-benzoquinon-2-yl)-2-isopropylidenehydrazinothiazole and related thiazolines, shedding light on reaction pathways relevant to similar chemical structures (Karlivan et al., 1996).
Pharmacological Applications
- Research by Romagnoli et al. (2015) on novel 3-arylaminobenzofuran derivatives, targeting the colchicine site on tubulin, provides an example of the pharmacological applications of similar compounds in cancer and antiangiogenic therapy (Romagnoli et al., 2015).
Environmental Chemistry
- Ye et al. (2008) developed a methodology to measure concentrations of environmental phenols, including similar compounds, in human milk. This study highlights the environmental and health-related aspects of such chemicals (Ye et al., 2008).
Novel Compound Synthesis and Characterization
- Research by Makkar and Chakraborty (2018) on novel furanyl derivatives from the red seaweed Gracilaria opuntia, which include compounds with similar structural elements, demonstrates the diversity of sources and potential applications in pharmacology (Makkar & Chakraborty, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[5-(2,3-dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O5/c1-34-12-7-5-11(6-8-12)20(31)17-19(29-21(32)30-22(17,33)23(26,27)28)16-10-9-15(35-16)13-3-2-4-14(24)18(13)25/h2-10,17,19,33H,1H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWOKAQBXOQMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)
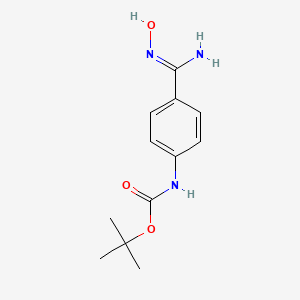
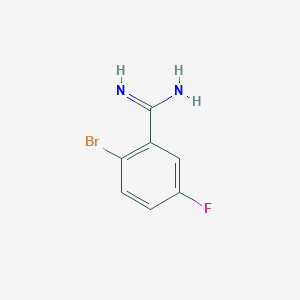

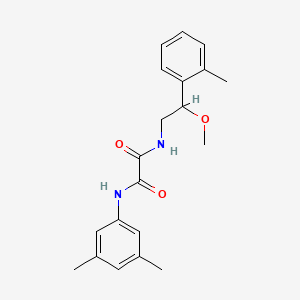
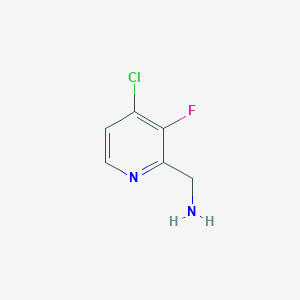
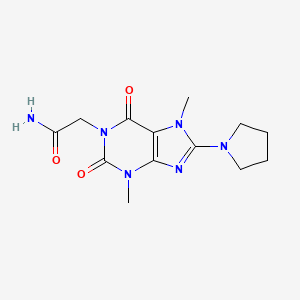
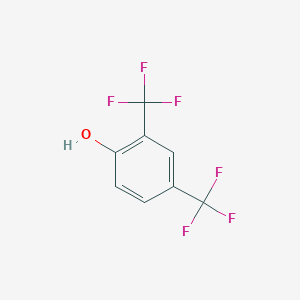
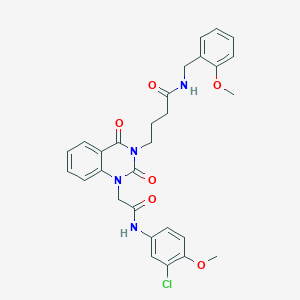
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
